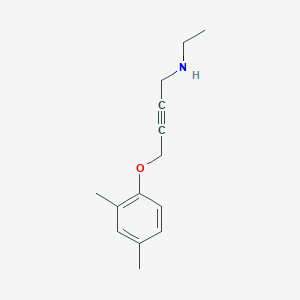
1-isobutyl-2-(4-morpholinylmethyl)-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-isobutyl-2-(4-morpholinylmethyl)-1H-benzimidazole, also known as IB-MECA, is a selective agonist of adenosine A3 receptors. It is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases.
作用機序
1-isobutyl-2-(4-morpholinylmethyl)-1H-benzimidazole selectively binds to adenosine A3 receptors, which are widely distributed in various tissues and organs. Activation of adenosine A3 receptors by this compound leads to the activation of various signaling pathways, including the inhibition of adenylate cyclase, activation of phospholipase C, and modulation of ion channels. These signaling pathways ultimately lead to the therapeutic effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, modulation of immune responses, and protection against oxidative stress. These effects are mediated by the activation of adenosine A3 receptors.
実験室実験の利点と制限
One of the main advantages of 1-isobutyl-2-(4-morpholinylmethyl)-1H-benzimidazole is its selectivity for adenosine A3 receptors, which allows for the specific targeting of these receptors without affecting other adenosine receptors. However, this compound has limitations in terms of its stability and solubility, which can affect its efficacy in lab experiments.
将来の方向性
There are several future directions for the research on 1-isobutyl-2-(4-morpholinylmethyl)-1H-benzimidazole. One direction is the development of more stable and soluble analogs of this compound with improved efficacy. Another direction is the investigation of the potential therapeutic applications of this compound in various diseases, including cancer, inflammation, and neurological disorders. Additionally, the development of novel drug delivery systems for this compound can enhance its pharmacokinetic properties and improve its therapeutic potential.
合成法
The synthesis of 1-isobutyl-2-(4-morpholinylmethyl)-1H-benzimidazole involves several steps, including the reaction of 4-(chloromethyl) morpholine with 1-methyl-1H-benzimidazole-2-thiol, followed by the reaction with isobutyl bromide to obtain the final product. The purity and yield of this compound can be improved by using various purification techniques such as column chromatography and recrystallization.
科学的研究の応用
1-isobutyl-2-(4-morpholinylmethyl)-1H-benzimidazole has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects in preclinical studies.
特性
IUPAC Name |
4-[[1-(2-methylpropyl)benzimidazol-2-yl]methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c1-13(2)11-19-15-6-4-3-5-14(15)17-16(19)12-18-7-9-20-10-8-18/h3-6,13H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTNKSSIQXEXFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[2-(diethylamino)-2-oxoethyl]-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4931391.png)
![4-[(4-{[1-(2-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B4931392.png)
![1-[1-hydroxy-2,5,5-trimethyl-4-(4-methylphenyl)-3-oxido-2,5-dihydro-1H-imidazol-2-yl]ethanone](/img/structure/B4931402.png)
![5-{[(5-chloro-2-methoxyphenyl)amino]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4931407.png)

![N-[2-(3-chloro-4,5-dimethoxybenzyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-3-methoxypropanamide](/img/structure/B4931427.png)


![N-[3-(trifluoromethyl)benzyl]benzamide](/img/structure/B4931456.png)
![3',3'-dimethyl-8-nitro-1'-phenyl-1',3'-dihydrospiro[chromene-2,2'-indole]](/img/structure/B4931460.png)
